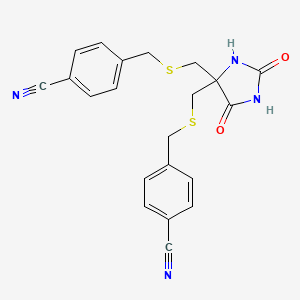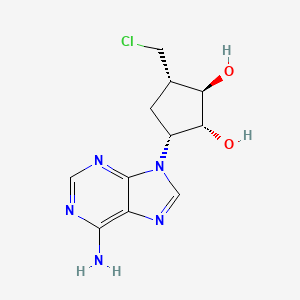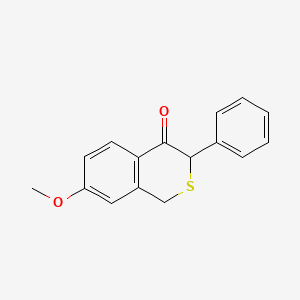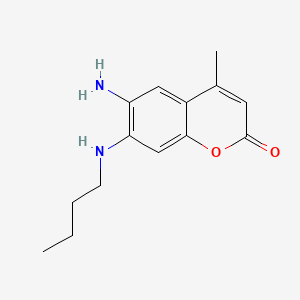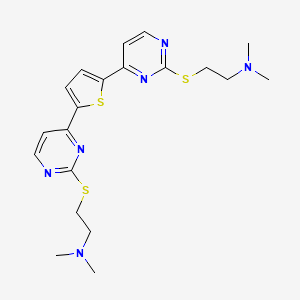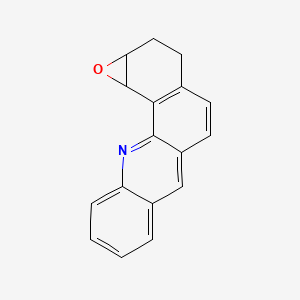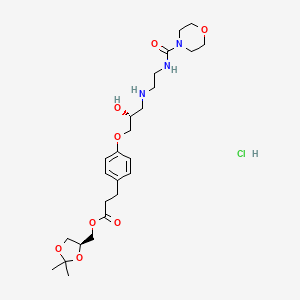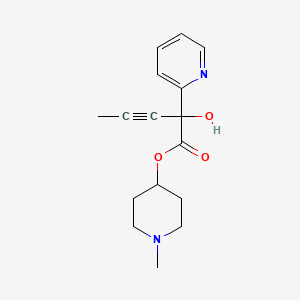![molecular formula C54H98O13 B12794545 [2-(Heptanoyloxymethyl)-2-[[2-(3-methylbutanoyloxymethyl)-2-(nonanoyloxymethyl)-3-pentanoyloxypropoxy]methyl]-3-octanoyloxypropyl] decanoate](/img/structure/B12794545.png)
[2-(Heptanoyloxymethyl)-2-[[2-(3-methylbutanoyloxymethyl)-2-(nonanoyloxymethyl)-3-pentanoyloxypropoxy]methyl]-3-octanoyloxypropyl] decanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Heptanoyloxymethyl)-2-[[2-(3-methylbutanoyloxymethyl)-2-(nonanoyloxymethyl)-3-pentanoyloxypropoxy]methyl]-3-octanoyloxypropyl] decanoate is a complex ester compound. It is characterized by its multiple ester linkages and long hydrocarbon chains, making it a molecule of interest in various fields such as organic chemistry, materials science, and potentially in pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Heptanoyloxymethyl)-2-[[2-(3-methylbutanoyloxymethyl)-2-(nonanoyloxymethyl)-3-pentanoyloxypropoxy]methyl]-3-octanoyloxypropyl] decanoate typically involves multi-step esterification reactions. The process begins with the preparation of intermediate esters, which are then sequentially reacted to form the final compound. The reaction conditions often include the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reactions are carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale esterification reactors, continuous flow systems, and rigorous purification processes such as distillation and recrystallization to achieve high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ester linkages, leading to the formation of carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester groups into primary alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids and alcohols.
Reduction: Primary alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic chemistry, this compound can be used as a model molecule to study esterification and hydrolysis reactions. Its complex structure makes it an interesting subject for reaction mechanism studies.
Biology
The compound’s long hydrocarbon chains and ester linkages may make it useful in studying lipid metabolism and enzyme interactions in biological systems.
Medicine
Industry
In materials science, it could be used in the synthesis of polymers or as a plasticizer due to its flexible ester linkages and long hydrocarbon chains.
Wirkmechanismus
The compound exerts its effects primarily through its ester linkages, which can undergo hydrolysis in the presence of water or enzymes, releasing the constituent alcohols and carboxylic acids. These reactions can be catalyzed by esterases or other hydrolytic enzymes in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [2-(Hexanoyloxymethyl)-2-[[2-(2-methylbutanoyloxymethyl)-2-(octanoyloxymethyl)-3-butanoyloxypropoxy]methyl]-3-heptanoyloxypropyl] nonanoate
- [2-(Octanoyloxymethyl)-2-[[2-(4-methylbutanoyloxymethyl)-2-(decanoyloxymethyl)-3-hexanoyloxypropoxy]methyl]-3-nonanoyloxypropyl] dodecanoate
Uniqueness
The uniqueness of [2-(Heptanoyloxymethyl)-2-[[2-(3-methylbutanoyloxymethyl)-2-(nonanoyloxymethyl)-3-pentanoyloxypropoxy]methyl]-3-octanoyloxypropyl] decanoate lies in its specific combination of ester linkages and hydrocarbon chain lengths, which can influence its physical and chemical properties, such as solubility, melting point, and reactivity.
Eigenschaften
Molekularformel |
C54H98O13 |
|---|---|
Molekulargewicht |
955.3 g/mol |
IUPAC-Name |
[2-(heptanoyloxymethyl)-2-[[2-(3-methylbutanoyloxymethyl)-2-(nonanoyloxymethyl)-3-pentanoyloxypropoxy]methyl]-3-octanoyloxypropyl] decanoate |
InChI |
InChI=1S/C54H98O13/c1-8-13-18-22-24-27-31-36-51(59)65-42-53(40-63-48(56)33-28-21-16-11-4,41-64-49(57)34-29-25-20-15-10-3)38-61-39-54(43-62-47(55)32-17-12-5,45-67-52(60)37-46(6)7)44-66-50(58)35-30-26-23-19-14-9-2/h46H,8-45H2,1-7H3 |
InChI-Schlüssel |
GGNHUGITZHROCM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)OCC(COCC(COC(=O)CCCC)(COC(=O)CCCCCCCC)COC(=O)CC(C)C)(COC(=O)CCCCCC)COC(=O)CCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



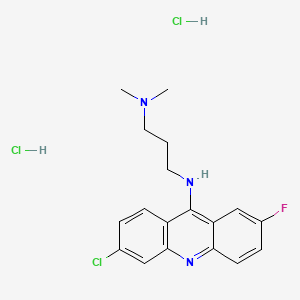
![3-(1,3-Benzodioxol-5-ylcarbonyl)-2-oxa-3-azabicyclo[2.2.2]oct-5-ene](/img/structure/B12794480.png)
